3-bromo-1-ethylpyridin-2(1H)-one
Overview
Description
3-bromo-1-ethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Amination Reactions
3-Bromo-1-ethylpyridin-2(1H)-one plays a significant role in amination reactions. For instance, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3 leads to the formation of 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one. This compound further reacts to yield 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-ones, with the latter being the main product (Haak & Plas, 2010).
Functionalization of Polymers
This compound is used in the quantitative end group functionalization of poly(ethylene glycol)s. This functionalization involves the use of bromo and amino groups, with the bromination carried out using thionyl bromide in toluene. The degree of substitution is determined by 1H-NMR, indicating the compound's utility in polymer science (Jankoa & Kops, 1994).
HIV-1 Reverse Transcriptase Inhibition
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase. These derivatives exhibit potent and highly selective antagonistic properties in vitro, with IC50 values as low as 19 nM. This demonstrates the compound's potential in the development of antiviral agents (Saari et al., 1992).
Synthesis of Boron–Dipyrromethene–Chromophore Conjugates
This compound is instrumental in the synthesis of boron–dipyrromethene–chromophore conjugates. These conjugates are synthesized using mild Pd(0) coupling conditions and have applications in the field of dye chemistry and photophysics. The spectral studies of these conjugates suggest strong interactions and potential for energy transfer, which is of interest in material science and photochemistry (Khan & Ravikanth, 2011).
Antiproliferative Evaluation
This compound also finds application in the synthesis of 3-amino-1H-indoles and 3-amino-1H-7-azaindoles, which have been screened for antiproliferative activities against cancer cell lines. Some derivatives exhibit significant inhibition of cell proliferation, suggesting their potential in cancer research and drug development (Diao et al., 2019).
Properties
IUPAC Name |
3-bromo-1-ethylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNODRNXZNFSPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302322 | |
Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63756-59-2 | |
Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63756-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1-ethyl-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601302322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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